Coordination Mode Divergence: Dinuclear Pt(II) Bridging vs. Mononuclear Chelation by Larger-Ring Analogs
Trans-1,2-cyclopropanediamine (L1) reacts with 2 equiv of K[PtCl3(dmso)] in aqueous solution to yield exclusively the uncharged dinuclear bridging complex trans-[{PtCl2(dmso)}2(µ-L1)], whereas trans-1,2-cyclohexanediamine (L4) under identical conditions produces the mononuclear chelated cation [PtCl(L4)(dmso)]+ [1]. This divergence originates from the N···N distance: 3.81 Å for L1 versus 2.93 Å for L4, with the strain-free chelation requirement for square-planar Pt(II) being approximately 2.90 Å [1].
| Evidence Dimension | Coordination mode with Pt(II) and inter-nitrogen distance |
|---|---|
| Target Compound Data | trans-1,2-Cyclopropanediamine (L1): exclusively dinuclear bridging complex; N···N distance = 3.81 Å |
| Comparator Or Baseline | trans-1,2-Cyclohexanediamine (L4): mononuclear chelate; N···N distance = 2.93 Å; trans-1,2-Cyclopentanediamine (L3): mononuclear chelate with ring-strain evidence; N···N distance = 3.16 Å |
| Quantified Difference | L1 N···N distance exceeds chelation threshold by 0.91 Å; L4 N···N distance is within 0.03 Å of strain-free requirement; L1 uniquely enforces dinuclear bridging topology among the series |
| Conditions | Aqueous solution, 2 molar equiv K[PtCl3(dmso)], products characterized by ESI-MS, ¹H/¹³C/¹⁹⁵Pt NMR, and X-ray crystallography |
Why This Matters
For procurement decisions in medicinal inorganic chemistry, trans-cyclopropane-1,2-diamine is the only vicinal diamine scaffold that reliably delivers dinuclear Pt(II) species with fixed inter-platinum distance, a topology inaccessible to DACH or cyclopentane-diamine ligands.
- [1] Ongeri, S.; Aitken, D. J.; Husson, H.-P.; Kozelka, J.; Viossat, B. Effect of Ring Size on Coordination Properties of trans-1,2-Cycloalkanediamine Ligands: Synthesis of Dinuclear Platinum(II) Complexes as Potential DNA Cross-Linkers. Inorg. Chem. 2000, 39 (26), 6131–6133. View Source
